1-(Pyridin-3-YL)-2-O-tolylethanone
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Overview
Description
1-(Pyridin-3-YL)-2-O-tolylethanone is an organic compound that belongs to the class of ketones It features a pyridine ring attached to an ethanone group, which is further connected to an O-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-3-YL)-2-O-tolylethanone can be synthesized through several methods. One common approach involves the condensation of 3-acetylpyridine with O-tolualdehyde in the presence of a base such as sodium hydroxide. This reaction typically occurs in an ethanol solvent and requires reflux conditions to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-YL)-2-O-tolylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
Scientific Research Applications
1-(Pyridin-3-YL)-2-O-tolylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-YL)-2-O-tolylethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-YL)-2-phenylethanone: Similar structure but with a phenyl group instead of an O-tolyl group.
1-(Pyridin-3-YL)-2-thiophenylethanone: Contains a thiophene ring instead of an O-tolyl group.
1-(Pyridin-3-YL)-2-furylethanone: Features a furan ring in place of the O-tolyl group.
Uniqueness
1-(Pyridin-3-YL)-2-O-tolylethanone is unique due to the presence of both a pyridine ring and an O-tolyl group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylphenyl)-1-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-5-2-3-6-12(11)9-14(16)13-7-4-8-15-10-13/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJANTNORTXVVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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